Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

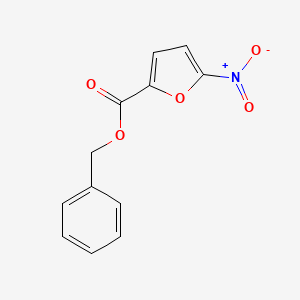

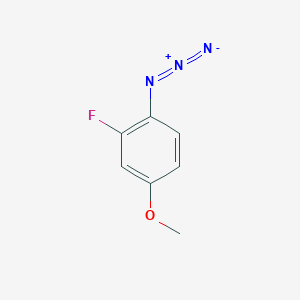

“Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a chemical compound with the molecular formula C19H22N4O5S . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” was determined using a dual-space algorithm and refined by full-matrix least squares against F2 .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Aplicaciones Científicas De Investigación

Synthesis and Application in Antimicrobial Activity

- Synthesis of Novel Heterocycles : Studies demonstrate the synthesis of new heterocyclic compounds based on pyrazole, pyran, and pyridine derivatives, showing potential antimicrobial activities. These compounds are synthesized through various chemical reactions, indicating the versatility of sulfonamide and carbamate groups in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Activity

- Potential Anticancer Agents : Research into pyridine-sulfonamide and phenylcarbamate derivatives has led to compounds with significant in vitro anticancer activity. Some compounds showed promising activity profiles and selectivity toward leukemia, colon cancer, and melanoma cells, highlighting the therapeutic potential of these chemotypes in cancer treatment (Szafrański & Sławiński, 2015).

Herbicidal Activity

- Herbicide Development : The synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates has been investigated for their herbicidal efficacy. Certain compounds exhibited high herbicidal activity against weeds while being safe for transplanted rice, underscoring the potential of these compounds in agricultural applications. The study also explored the structural requirements for achieving optimal herbicidal activity without phytotoxicity (Nakayama et al., 2012).

Direcciones Futuras

Piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate”, is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Mode of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . The specific pathways and their downstream effects influenced by this compound would need further investigation.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications . The specific effects of this compound would need further investigation.

Propiedades

IUPAC Name |

methyl N-[4-[3-(pyridin-3-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-28-19(25)22-15-6-8-17(9-7-15)29(26,27)23-11-3-4-14(13-23)18(24)21-16-5-2-10-20-12-16/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUCWZOADKCKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2925163.png)

![7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2925164.png)

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)

![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)